![molecular formula C15H12OS B12613480 4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde CAS No. 918340-95-1](/img/structure/B12613480.png)
4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde is an organic compound with the molecular formula C15H12OS It is characterized by the presence of a benzaldehyde group substituted with a phenylsulfanyl group and an ethenyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde typically involves the reaction of 4-(phenylsulfanyl)benzaldehyde with appropriate reagents to introduce the ethenyl group. One common method is the Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: 4-[2-(Phenylsulfanyl)ethenyl]benzoic acid.
Reduction: 4-[2-(Phenylsulfanyl)ethenyl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can influence the compound’s reactivity and binding affinity, while the ethenyl linkage may affect its overall conformation and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Phenylsulfanyl)benzaldehyde: Lacks the ethenyl group, making it less reactive in certain types of chemical reactions.
4-[2-(Phenylsulfanyl)ethyl]benzaldehyde: Contains an ethyl instead of an ethenyl linkage, affecting its chemical properties and reactivity.
Uniqueness
4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde is unique due to the presence of both the phenylsulfanyl and ethenyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
918340-95-1 |
|---|---|
Molekularformel |
C15H12OS |
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
4-(2-phenylsulfanylethenyl)benzaldehyde |
InChI |
InChI=1S/C15H12OS/c16-12-14-8-6-13(7-9-14)10-11-17-15-4-2-1-3-5-15/h1-12H |
InChI-Schlüssel |
MTARDONFMLDNKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC=CC2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


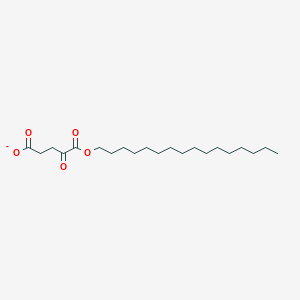


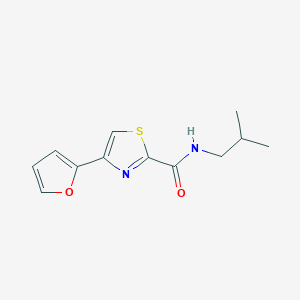
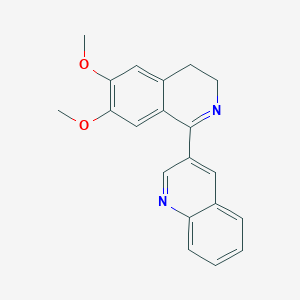
![(4-Nitrophenyl)(4-{[(pentyloxy)carbonyl]amino}phenyl)methyl carbonate](/img/structure/B12613427.png)
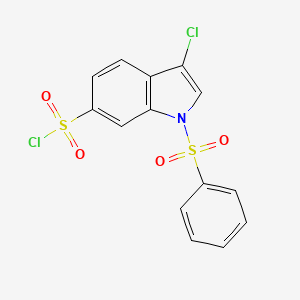
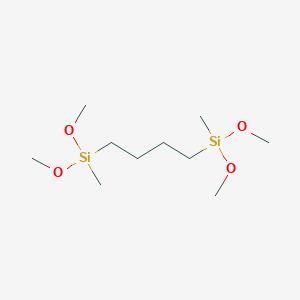
![Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B12613445.png)
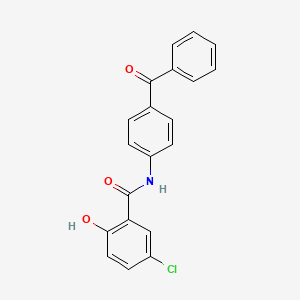

![N-[2-(1H-Indol-3-yl)ethyl]-3-methyldodec-2-enamide](/img/structure/B12613469.png)
![1-(2-{[6-(4-Methylthiophen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12613484.png)
![N-{3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}benzamide](/img/structure/B12613495.png)
